N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O5S/c1-29-17-6-9-19(21(11-17)30-2)25-23(28)13-26-12-22(31-3)20(27)10-16(26)14-32-18-7-4-15(24)5-8-18/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQIKOHAQZZIQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=C(C=C3)F)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridinyl Intermediate: Starting with a suitable pyridine derivative, various functional groups are introduced through reactions such as nitration, reduction, and substitution.
Thioether Formation:
Acetamide Formation: The final step involves the formation of the acetamide linkage, often through acylation reactions using acetic anhydride or similar reagents.
Industrial Production Methods
Industrial production of such compounds may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the pyridinyl ring can be reduced to form alcohols.
Substitution: The fluorophenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like thiols or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide has garnered attention in medicinal chemistry for its potential biological activities. It is a complex molecule with a molecular formula of C23H23FN2O3S and a molecular weight of 426.5 g/mol. The compound features multiple functional groups, including a thioether and a pyridine derivative, which are significant for its biological activity.
Scientific Research Applications
This compound is used in a variety of scientific research applications:
- Chemistry It serves as a building block for synthesizing more complex molecules.
- Biology It is investigated for potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine It is explored for potential therapeutic effects, including anti-inflammatory or anticancer properties.
- Industry It is utilized in developing new materials or as a precursor in chemical manufacturing processes.
Potential Biological Activities
N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide shows potential anticancer properties.
Chemical Reactions
N-(2,4-dimethylphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide can undergo various chemical reactions:
- Oxidation The compound can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction Reduction reactions can convert the carbonyl group to an alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
- Substitution The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings. Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
- Oxidation Sulfoxides or sulfones.
- Reduction Alcohol derivatives.
- Substitution Halogenated, nitrated, or sulfonated derivatives.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Key Observations :
- The target compound shares the pyridinone-acetamide scaffold with but differs in substituents: the azepane group in is replaced with a ((4-fluorophenyl)thio)methyl group, likely enhancing lipophilicity and target selectivity .
- Compared to the thiazolo-pyridazinone in , the target lacks a fused heterocyclic system, which may reduce metabolic stability but improve synthetic accessibility .
Key Observations :
- The ((4-fluorophenyl)thio)methyl group in the target compound mirrors the thioalkylamide pharmacophore in , which is critical for COX-2 inhibition . However, the absence of a dichlorophenoxy group (as in ) may reduce ulcerogenicity.
Biological Activity
N-(2,4-dimethoxyphenyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique combination of functional groups, including a methoxyphenyl moiety, a pyridine ring, and a fluorophenyl group. These structural features contribute significantly to its biological properties. The molecular formula is with a molecular weight of 489.58 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound may act on:
- Enzymes : It can inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : The compound may bind to receptor sites, modulating signaling pathways.
- Ion Channels : It has the potential to influence ion channel activity, which is crucial for cellular excitability.
Antimicrobial Activity
Research has indicated that the compound exhibits antimicrobial properties against various strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. For example:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate activity |
| Escherichia coli | Moderate activity |
| Candida albicans | Moderate activity |
These findings suggest that the compound could be developed into an antimicrobial agent.
Anticancer Activity
The compound has also shown promise in anticancer research. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Inhibition of cell cycle progression.
- Induction of Apoptosis : Activation of caspases leading to programmed cell death.
For instance, in studies involving human cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range, indicating its potential as an anticancer therapeutic.
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of this compound against various pathogens. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA and 64 µg/mL against E. coli, highlighting its potential as an alternative treatment for resistant bacterial infections.
Study 2: Anticancer Properties
In another study conducted on breast cancer cell lines, the compound was found to significantly reduce cell viability at concentrations above 10 µM. Mechanistic studies revealed that it triggered apoptosis through mitochondrial pathways and increased expression of pro-apoptotic factors .
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized for high yield?
The synthesis typically involves multi-step pathways, including:
- Nucleophilic substitution for introducing the (4-fluorophenyl)thio group.
- Acetylation of the pyridinone core using activated acetamide derivatives.
- Coupling reactions (e.g., amide bond formation) under reflux with solvents like dimethylformamide (DMF) or dichloromethane (DCM) . Optimization requires:
- Temperature control (e.g., 60–80°C for coupling steps).
- Use of bases (e.g., potassium carbonate) to deprotonate intermediates.
- Catalysts (e.g., palladium complexes for cross-coupling) .
Q. Which spectroscopic techniques are critical for confirming structural integrity and purity?
- 1H/13C NMR : Identifies hydrogen/carbon environments (e.g., methoxy, thioether, and acetamide groups). Unexpected peaks may indicate impurities or isomerization .
- IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹ for the pyridinone ring) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., via ESI-MS) and detects fragmentation patterns .
Q. What functional groups contribute to its reactivity and biological activity?
Key groups include:
- 4-Oxopyridin-1(4H)-yl core : Enables hydrogen bonding with biological targets.
- Thioether linkage : Enhances metabolic stability compared to ethers.
- Fluorophenyl and dimethoxyphenyl moieties : Influence lipophilicity and electronic properties, affecting target binding .
Advanced Research Questions
Q. How can researchers resolve contradictory spectroscopic data during characterization?
- Case Example : If NMR shows unexpected peaks, perform:
- 2D NMR (COSY, HSQC) : Assigns overlapping proton signals (e.g., distinguishing aromatic protons in dimethoxyphenyl groups) .
- Variable Temperature NMR : Detects dynamic processes (e.g., rotamers in the acetamide chain) .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry .
Q. What strategies optimize bioactivity assays for this compound?
- Target Selection : Prioritize kinases or oxidoreductases due to the pyridinone core’s affinity for ATP-binding pockets .
- Assay Design :
- Use fluorescence polarization for binding affinity studies.
- Apply IC50 determination via enzymatic inhibition assays (e.g., spectrophotometric monitoring of cofactor depletion) .
- Counter-Screens : Test against off-target receptors (e.g., GPCRs) to assess selectivity .
Q. How do structural modifications impact structure-activity relationships (SAR)?
- Methodology :
- Analog Synthesis : Replace the 4-fluorophenyl group with chloro- or methoxy variants to study electronic effects.
- Alkyl Chain Variation : Modify the thioether methyl group to assess steric tolerance.
- Biological Testing : Compare IC50 values across analogs to identify critical pharmacophores .
- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses .
Q. What experimental approaches validate the compound’s mechanism of action?
- Cellular Assays :
- Measure apoptosis via flow cytometry (Annexin V/PI staining) in cancer cell lines.
- Monitor ROS generation with fluorescent probes (e.g., DCFH-DA) if oxidative stress is implicated .
- Biophysical Methods :
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics to purified targets.
- Isothermal Titration Calorimetry (ITC): Determines thermodynamic parameters (ΔH, ΔS) .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity?
- Root-Cause Analysis :
- HPLC Purity Checks : Ensure ≥95% purity (e.g., C18 column, acetonitrile/water gradient) .
- Solvent Trace Analysis : Use GC-MS to detect residual DMF or THF, which may inhibit enzymes .
- Standardization : Adopt fixed reaction times and purification protocols (e.g., column chromatography with silica gel) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
